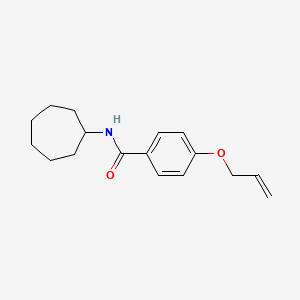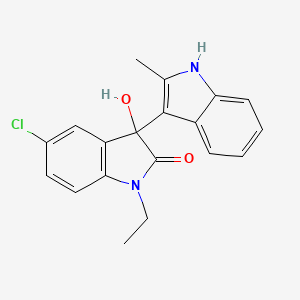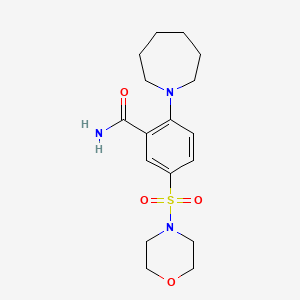![molecular formula C19H18N2O5 B4405291 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline](/img/structure/B4405291.png)
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline
Übersicht
Beschreibung
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline, also known as NQO1 inhibitor, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer treatment.
Wirkmechanismus
The mechanism of action of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor involves the inhibition of this compound activity and the subsequent accumulation of ROS in cancer cells. This compound is an enzyme that plays a role in the detoxification of quinones and other electrophiles. In cancer cells, this compound is upregulated and contributes to the survival and proliferation of cancer cells. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of ROS in cancer cells. ROS accumulation leads to oxidative stress, DNA damage, and subsequent apoptosis.
Biochemical and Physiological Effects:
This compound inhibitor has been shown to have a selective cytotoxic effect on cancer cells that overexpress this compound. It has been shown to induce apoptosis in cancer cells through the accumulation of ROS. This compound inhibitor has also been shown to sensitize cancer cells to other chemotherapeutic agents, such as cisplatin and doxorubicin.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor is its selectivity towards cancer cells that overexpress this compound. This makes it a promising candidate for cancer treatment. However, one of the limitations of this compound inhibitor is its potential toxicity towards normal cells that express this compound. Further studies are needed to determine the optimal dosage and treatment regimen for this compound inhibitor.
Zukünftige Richtungen
For research include the development of more potent and selective 8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitors, the determination of optimal dosage and treatment regimens, and the evaluation of the efficacy of this compound inhibitor in preclinical and clinical settings. Additionally, the potential of this compound inhibitor as a radiosensitizer and its combination with other chemotherapeutic agents should be explored.
Wissenschaftliche Forschungsanwendungen
8-{2-[2-(3-nitrophenoxy)ethoxy]ethoxy}quinoline inhibitor has been extensively studied for its potential applications in cancer treatment. It has been shown to selectively target cancer cells that overexpress this compound, an enzyme that is upregulated in many cancer types. This compound inhibitor binds to the active site of this compound and inhibits its activity, leading to the accumulation of reactive oxygen species (ROS) in cancer cells and subsequent apoptosis.
Eigenschaften
IUPAC Name |
8-[2-[2-(3-nitrophenoxy)ethoxy]ethoxy]quinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O5/c22-21(23)16-6-2-7-17(14-16)25-12-10-24-11-13-26-18-8-1-4-15-5-3-9-20-19(15)18/h1-9,14H,10-13H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQSOVJLTHVGADQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)OCCOCCOC3=CC=CC(=C3)[N+](=O)[O-])N=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(2-{2-[2-(1-piperidinyl)ethoxy]ethoxy}phenyl)-1-propanone hydrochloride](/img/structure/B4405213.png)
![1-[4-(3-butoxyphenoxy)butyl]-4-methylpiperazine hydrochloride](/img/structure/B4405224.png)

![1-{3-[4-(3-methyl-1-piperidinyl)butoxy]phenyl}ethanone hydrochloride](/img/structure/B4405253.png)

![1-{2-[2-(4-methyl-1-piperazinyl)ethoxy]phenyl}-1-propanone hydrochloride](/img/structure/B4405260.png)
![3-ethoxy-4-[2-(3-methylpiperidin-1-yl)ethoxy]benzaldehyde hydrochloride](/img/structure/B4405264.png)
![N-{3-[5-(3-methylphenyl)-1,3,4-oxadiazol-2-yl]phenyl}acetamide](/img/structure/B4405269.png)

![3-{[(3,4-dimethoxyphenyl)amino]carbonyl}phenyl acetate](/img/structure/B4405288.png)
![[2-(3-morpholin-4-ylpropoxy)phenyl]methanol hydrochloride](/img/structure/B4405299.png)
![2-{2-[(2,6-dimethylphenyl)amino]-2-oxoethoxy}-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4405300.png)
![3-[4-(3-methyl-1-piperidinyl)butoxy]benzaldehyde hydrochloride](/img/structure/B4405304.png)
![ethyl {3-[(2-thienylcarbonyl)amino]phenyl}carbamate](/img/structure/B4405323.png)